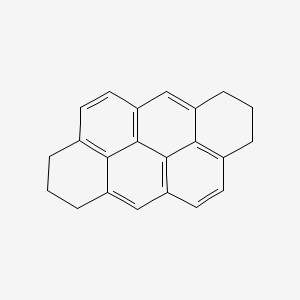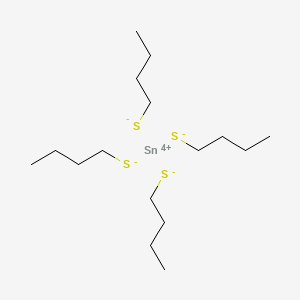
1-Butanethiol,tin salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanethiol, tin salt is a chemical compound that belongs to the class of thiols, which are sulfur-containing organic compounds. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. . The tin salt form of 1-Butanethiol is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Analyse Des Réactions Chimiques
1-Butanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents such as bromine (Br_2) or iodine (I_2).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a molecule.
Addition: Thiols can add to alkenes in the presence of free radicals or UV light to form thioethers.
Applications De Recherche Scientifique
1-Butanethiol, tin salt has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Butanethiol involves its ability to form and break disulfide bonds. In biological systems, thiols can undergo oxidation to form disulfides, which can then be reduced back to thiols. This thiol-disulfide interconversion is crucial for maintaining the redox balance within cells and for the proper functioning of proteins .
Comparaison Avec Des Composés Similaires
1-Butanethiol is similar to other thiols, such as ethanethiol and propanethiol, in terms of its chemical structure and reactivity. it is unique in its specific applications and properties:
Propanethiol: Propanethiol, or propyl mercaptan, is another thiol with similar properties but different industrial applications.
1-Butanethiol stands out due to its specific use in industrial processes and its role in scientific research.
Propriétés
Formule moléculaire |
C16H36S4Sn |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
butane-1-thiolate;tin(4+) |
InChI |
InChI=1S/4C4H10S.Sn/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;/q;;;;+4/p-4 |
Clé InChI |
MIRCOTRSGWESOA-UHFFFAOYSA-J |
SMILES canonique |
CCCC[S-].CCCC[S-].CCCC[S-].CCCC[S-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
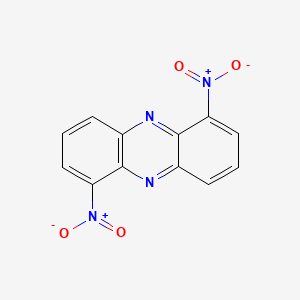
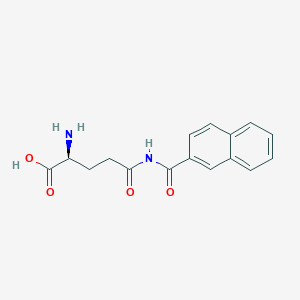
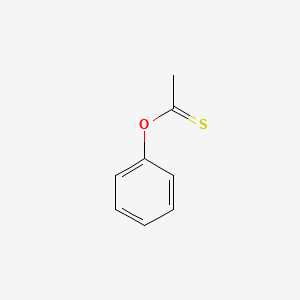
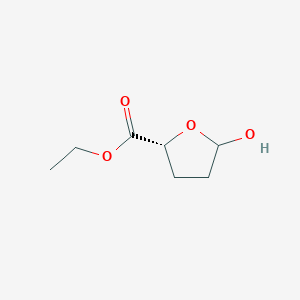
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
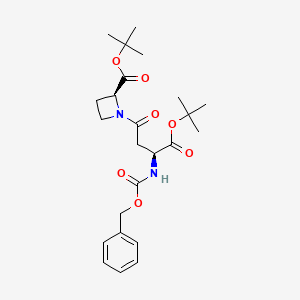
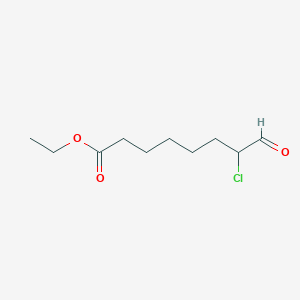


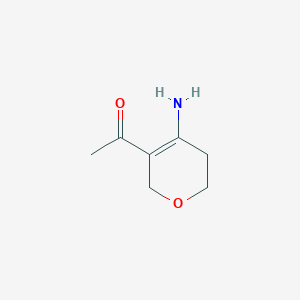
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
